molecular formula C14H13Cl2N3O3 B3801097 4-(allyloxy)-3,5-dichloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

4-(allyloxy)-3,5-dichloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B3801097
M. Wt: 342.2 g/mol
InChI Key: UHPMFJYDPPBRFW-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are a type of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties .


Synthesis Analysis

1,3,4-Oxadiazoles can be synthesized through several methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing an oxygen atom and two nitrogen atoms . This structure is often modified with various substituents to enhance its biological activity .


Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo various chemical reactions due to their unique structure. For example, they can react with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles to efficiently synthesize 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on their specific structure. For example, some 1,3,4-oxadiazoles are insensitive towards impact and friction, which makes them suitable for use in energetic materials .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazoles depends on their specific structure and the type of biological activity they exhibit. For example, some 1,3,4-oxadiazole derivatives have been found to inhibit various enzymes and proteins that contribute to cancer cell proliferation .

Safety and Hazards

The safety and hazards of 1,3,4-oxadiazoles can also vary depending on their specific structure. Some 1,3,4-oxadiazoles have been found to be less toxic, which is determined by the MTT assay method with normal cell line .

Future Directions

The future directions for research on 1,3,4-oxadiazoles involve the development of novel efficient and convenient methods for their synthesis, as well as the exploration of their potential uses in various fields, such as medicine and materials science .

Properties

IUPAC Name

3,5-dichloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3/c1-3-4-21-13-10(15)5-9(6-11(13)16)14(20)17-7-12-19-18-8(2)22-12/h3,5-6H,1,4,7H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPMFJYDPPBRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC(=C(C(=C2)Cl)OCC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(allyloxy)-3,5-dichloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
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Reactant of Route 2
4-(allyloxy)-3,5-dichloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-(allyloxy)-3,5-dichloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-(allyloxy)-3,5-dichloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-(allyloxy)-3,5-dichloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-(allyloxy)-3,5-dichloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

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